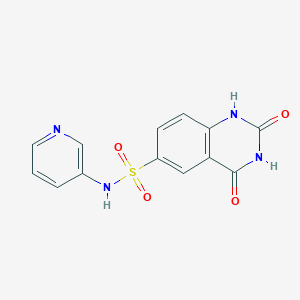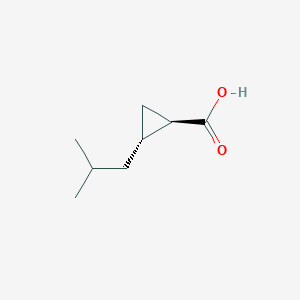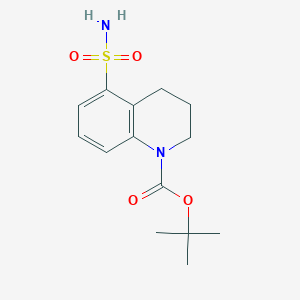
Tert-butyl 5-sulfamoyl-3,4-dihydro-2H-quinoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-sulfamoyl-3,4-dihydro-2H-quinoline-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O4S and its molecular weight is 312.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Quinoline derivatives, including those related to the compound of interest, have been extensively studied for their synthesis and reactivity. For example, a study presented a metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources, showcasing a method for preparing quinoxaline-3-carbonyl compounds. This research highlights the versatility of quinoline derivatives in synthesizing bioactive natural products and synthetic drugs under mild conditions (Xie et al., 2019). Another study explored the one-pot synthesis of 2-t-butyl-phenoxymethyl-3-quinolinic acids, demonstrating the potential of quinoline derivatives in creating complex molecules through intramolecular Friedel-Crafts acylation (Gao Wen-tao).
Photocatalytic Applications
Quinoline derivatives have also been investigated for their photocatalytic applications. A study on the synthesis and photochemistry of two quinoline analogs of the perimidinespirohexadienone family revealed insights into their photochromic properties, indicating the potential for such compounds in the development of new photoresponsive materials (Moerdyk et al., 2009).
Ligand Design for Catalysis
Research on quinoline derivatives extends into their use as ligands in catalysis. For instance, the synthesis of phosphonito,N and phosphito,N ligands based on quinolines and their application in rhodium(I), palladium(II), and platinum(II) complexes showcase the utility of quinoline-based ligands in transition metal catalysis (Franciò et al., 2002).
New Synthetic Methodologies
Quinoline derivatives are pivotal in developing new synthetic methodologies. A novel study utilized tert-butyl nitrite as a metal-free reagent for initiating sp3 C–H functionalization of glycine esters to synthesize quinoline-2-carboxylate esters, showcasing a metal-free approach to C–H bond activation (Liu et al., 2018).
Propiedades
IUPAC Name |
tert-butyl 5-sulfamoyl-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(17)16-9-5-6-10-11(16)7-4-8-12(10)21(15,18)19/h4,7-8H,5-6,9H2,1-3H3,(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEKSOOQVIQVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC=C2S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2507715.png)
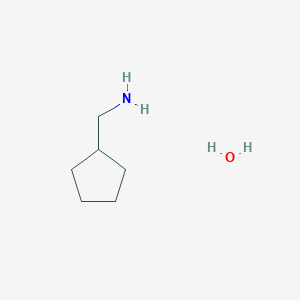


![4-[(4-Bromo-3-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2507719.png)
![N-(1-cyano-4-methylcyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B2507720.png)
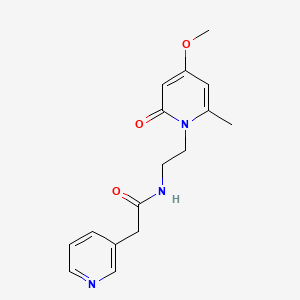
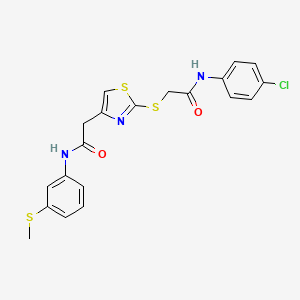
![2-Ethyl-5-((3-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507723.png)
![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2507724.png)
![N-(2,6-diethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2507725.png)
![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B2507727.png)
